molecular formula C₂₀H₁₉F₂N₃O₅ B560016 Dolutegravir CAS No. 1051375-16-6

Dolutegravir

货号 B560016
CAS 编号: 1051375-16-6
分子量: 419.38
InChI 键: RHWKPHLQXYSBKR-BMIGLBTASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dolutegravir is an antiviral agent used for the treatment of HIV-1 infections in combination with other antiretroviral agents . It is used together with other medicines for the treatment of the infection caused by human immunodeficiency virus (HIV) in patients who have not received anti-HIV medicines in the past or to replace their current anti-HIV medicines .


Synthesis Analysis

Dolutegravir can be synthesized from commercially available methyl 4-methoxy-3-oxobutanote through 1- (2,2-dimethoxyethyl)-5-methoxy-6- (methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid as the key intermediate . An efficient continuous flow process for the synthesis of dolutegravir was also investigated .


Molecular Structure Analysis

Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Further characterization using differential scanning calorimetry and X-ray diffraction confirmed the amorphous nature of the drug in the nanosuspension, explaining the enhanced solubility .


Chemical Reactions Analysis

A nanosuspension of dolutegravir, an antiviral drug with solubility issues, was developed and optimized using a Design of Experiments (DoE) approach . The formulation process involved high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant .


Physical And Chemical Properties Analysis

Dolutegravir has the chemical formula C20H19F2N3O5 and a molecular weight of 419.4 g/mol . Its melting point is indicated to be between 190 and 193 °C .

科学研究应用

Here is a comprehensive analysis of the scientific research applications of Dolutegravir, focusing on six unique applications:

Anticancer Agent Development

Dolutegravir derivatives have been synthesized and studied for their potential as anticancer agents. Notably, 34 novel dolutegravir-1,2,3-triazole compounds were created through click chemistry and exhibited remarkable inhibitory activities against hepatocellular carcinoma cell lines, Huh7 and HepG2 .

Hepatitis C Virus Susceptibility Studies

The modified structure of Dolutegravir has been used to study its effect on hepatitis C virus susceptibility, providing insights into the regulatory mechanisms of gene expression and metabolism related to the virus .

Metabolic Implications in Pregnancy

Research has been conducted on the metabolic implications and safety of Dolutegravir use during pregnancy, addressing concerns about its effects on both the mother and the developing fetus .

Drug Solubility Improvement

A nanosuspension of Dolutegravir was developed to address its solubility issues. This formulation showed a significant improvement in drug dissolution compared to the pure drug, which could enhance its bioavailability and therapeutic efficacy .

Gene Expression Regulatory Mechanism Studies

Dolutegravir has been utilized in studies focusing on carcinogenicity and gene expression regulatory mechanisms, contributing to a better understanding of its role in these complex biological processes .

Very Low-Density Lipoprotein (VLDL) Secretion Research

The compound’s impact on VLDL secretion has been explored, which is crucial for understanding lipid metabolism disorders and developing targeted therapies .

作用机制

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell . This step is essential in the HIV replication cycle and results in the inhibition of viral activity .

安全和危害

Dolutegravir can reduce renal tubule secretion of substances excreted via OCT2, with a slight initial increase in creatinine, with no risk of renal toxicity . Common adverse events include headache, nausea, and diarrhea .

属性

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909356
Record name Dolutegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells., Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolutegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dolutegravir

CAS RN

1051375-16-6
Record name Dolutegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051375-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dolutegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolutegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO1W9H7M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dolutegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8152
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

190-193ºC
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Q & A

Q1: What is the primary target of Dolutegravir?

A1: Dolutegravir targets HIV-1 integrase, a viral enzyme crucial for integrating viral DNA into the host cell genome. [, , , , , , , , , , , , , , ]

Q2: How does Dolutegravir interact with HIV-1 integrase?

A2: Dolutegravir binds to the integrase-DNA complex, specifically at the catalytic core domain, preventing the strand transfer reaction. This interaction blocks the integration of viral DNA into the host cell chromosome, effectively inhibiting viral replication. [, , , , , , , , , , , ]

Q3: What are the downstream effects of Dolutegravir's inhibition of HIV-1 integrase?

A3: By preventing viral DNA integration, Dolutegravir inhibits the production of new viral particles, leading to a decrease in viral load and suppression of HIV-1 replication. [, , , , , , , , , , , , , , ]

Q4: What is the molecular formula and weight of Dolutegravir?

A4: While the provided papers discuss the pharmacokinetics and pharmacodynamics of Dolutegravir, they do not explicitly mention its molecular formula or weight. More specific chemical databases would be needed for this information.

Q5: Is there information available on the material compatibility and stability of Dolutegravir in various conditions?

A5: The provided papers primarily focus on Dolutegravir's activity and behavior within biological systems, with limited information on its material compatibility and stability under various environmental conditions.

Q6: Does Dolutegravir exhibit any catalytic properties itself?

A6: Dolutegravir acts as an inhibitor of the enzyme HIV-1 integrase and does not possess intrinsic catalytic properties. [, , , , , , , , , , , , , , ]

Q7: Have computational methods been used to study Dolutegravir?

A7: Yes, computational modeling has been used to investigate the binding interactions between Dolutegravir and HIV-1 integrase. These studies help to understand the structural basis of drug resistance and guide the development of next-generation inhibitors. [, ]

Q8: How do structural modifications of Dolutegravir impact its activity?

A8: While the provided papers do not extensively detail SAR studies, they highlight that mutations in the HIV-1 integrase enzyme can lead to Dolutegravir resistance. These mutations alter the drug's binding affinity and impact its ability to inhibit viral replication. [, , ]

Q9: What are the formulation strategies employed to enhance Dolutegravir's stability and bioavailability?

A9: Research indicates that the co-formulation of Dolutegravir with other antiretroviral agents, such as abacavir and lamivudine, offers advantages in terms of patient adherence and simplified treatment regimens. [, , , ]

Q10: Do the provided research papers discuss SHE regulations regarding Dolutegravir?

A10: The provided research papers primarily focus on the scientific aspects of Dolutegravir, including its mechanism of action, efficacy, and resistance. These papers do not explicitly address SHE (Safety, Health, and Environment) regulations, which would typically be covered in regulatory documents and guidelines.

Q11: How is Dolutegravir metabolized and excreted?

A11: Dolutegravir is primarily metabolized in the liver, mainly by UDP-glucuronosyltransferase 1A1 (UGT1A1), forming an inactive ether glucuronide as the main metabolite. Other minor metabolic pathways involve CYP3A4-mediated oxidation. Excretion occurs through both fecal (major route) and urinary routes. []

Q12: Are there any clinically significant drug-drug interactions with Dolutegravir?

A12: Yes, Dolutegravir shows clinically relevant drug-drug interactions. Co-administration with certain anticonvulsants, rifampicin (a tuberculosis drug), and atazanavir (another HIV drug) can alter Dolutegravir's plasma concentrations, requiring dose adjustments or therapeutic drug monitoring. [, , , ]

Q13: What evidence supports the clinical efficacy of Dolutegravir in HIV-infected individuals?

A13: Clinical trials have demonstrated the efficacy and safety of Dolutegravir-based regimens for treating HIV-infected individuals, including both treatment-naïve and treatment-experienced populations. These trials show high rates of viral suppression and immunological recovery with Dolutegravir. [, , , , , , , , ]

Q14: What are the known mechanisms of resistance to Dolutegravir?

A14: Resistance to Dolutegravir primarily arises from mutations in the HIV-1 integrase gene. Common mutations include N155H, Q148H/K/R, and G140S/C, which reduce Dolutegravir's binding affinity and decrease its inhibitory activity. [, , , ]

Q15: Does Dolutegravir exhibit cross-resistance with other antiretroviral drugs?

A15: While Dolutegravir demonstrates activity against viruses resistant to first-generation integrase inhibitors (raltegravir and elvitegravir), the emergence of Dolutegravir resistance mutations can lead to cross-resistance within the integrase inhibitor class. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。